molecular formula C25H19NO5 B11578544 1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578544
M. Wt: 413.4 g/mol
InChI Key: YUIIQYKAMZYVQB-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyrrole core with hydroxyphenyl and methoxybenzyl substituents, contributes to its distinctive chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles under acidic or basic conditions.

    Introduction of the hydroxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction using a hydroxyphenyl derivative.

    Attachment of the methoxybenzyl group: This can be accomplished through a nucleophilic substitution reaction using a methoxybenzyl halide.

Chemical Reactions Analysis

1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its anti-inflammatory, antioxidant, and anticancer activities.

    Industry: While not widely used in industrial applications, it may serve as a precursor for the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and methoxybenzyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological processes. The chromeno-pyrrole core can interact with cellular components, affecting signaling pathways and gene expression.

Comparison with Similar Compounds

1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno-pyrrole derivatives, such as:

    1-(3-Hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methyl group instead of a methoxy group.

    1-(3-Hydroxyphenyl)-2-(4-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains a chlorine atom instead of a methoxy group.

    1-(3-Hydroxyphenyl)-2-(4-nitrobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Features a nitro group instead of a methoxy group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H19NO5

Molecular Weight

413.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19NO5/c1-30-18-11-9-15(10-12-18)14-26-22(16-5-4-6-17(27)13-16)21-23(28)19-7-2-3-8-20(19)31-24(21)25(26)29/h2-13,22,27H,14H2,1H3

InChI Key

YUIIQYKAMZYVQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O

Origin of Product

United States

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